N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a piperazine ring substituted with a 4-methoxyphenyl group and a phenyl group, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-methoxyaniline with phenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 4-hydroxyphenyl or 4-carbonylphenyl derivatives.
Reduction: Formation of N-(4-methoxyphenyl)-4-phenylpiperazine.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a modulator of neurotransmitter systems, particularly serotonin and dopamine receptors.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide involves its interaction with various molecular targets, including neurotransmitter receptors. It acts as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. The compound’s effects on these pathways are thought to underlie its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Para-Methoxyphenylpiperazine (MeOPP): Known for its stimulant effects and use in “party pills.”
Trifluoromethylphenylpiperazine (TFMPP): Acts as a nonselective serotonin receptor agonist.
Benzylpiperazine (BZP): A central nervous system stimulant with effects similar to amphetamines.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a carboxamide group, which imparts distinct pharmacological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-7-15(8-10-17)19-18(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJUDQZCCGWAIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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